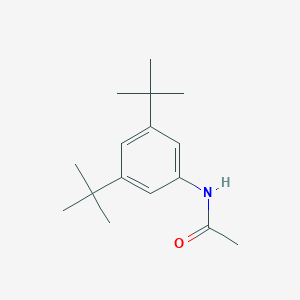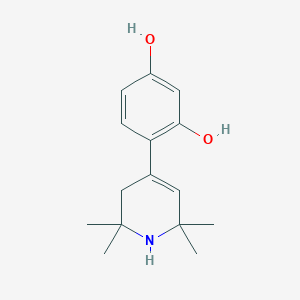
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-, also known as idebenone, is a synthetic derivative of coenzyme Q10. It is a potent antioxidant that has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and mitochondrial disorders.
Wirkmechanismus
Idebenone works primarily as an antioxidant, protecting cells from oxidative damage caused by free radicals. It also has the ability to improve mitochondrial function, which is important for cellular energy production and overall cellular health.
Biochemische Und Physiologische Effekte
Idebenone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of antioxidants in the brain, reduce oxidative stress, and improve mitochondrial function. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
Idebenone has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize and store. It is also relatively non-toxic and has a low risk of adverse effects. However, one limitation of 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- is that it can be expensive to produce, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- may have potential applications in the treatment of mitochondrial disorders, such as Leigh syndrome and MELAS syndrome. Further research is also needed to explore the potential cardioprotective effects of 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- in patients with heart failure and other cardiovascular diseases.
Synthesemethoden
Idebenone is synthesized through a multi-step process that involves the reaction of hydroquinone with isobutyraldehyde, followed by cyclization with a palladium catalyst. The resulting product is then hydrogenated to yield 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-.
Wissenschaftliche Forschungsanwendungen
Idebenone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in patients with Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential cardioprotective effects in patients with heart failure and other cardiovascular diseases. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- has been investigated for its potential use in the treatment of mitochondrial disorders, such as Leber's hereditary optic neuropathy.
Eigenschaften
CAS-Nummer |
90747-13-0 |
|---|---|
Produktname |
1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- |
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H21NO2/c1-14(2)8-10(9-15(3,4)16-14)12-6-5-11(17)7-13(12)18/h5-8,16-18H,9H2,1-4H3 |
InChI-Schlüssel |
GJGRQYCLYDELMN-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
Kanonische SMILES |
CC1(CC(=CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



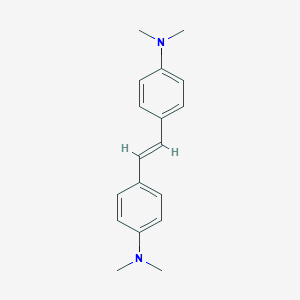
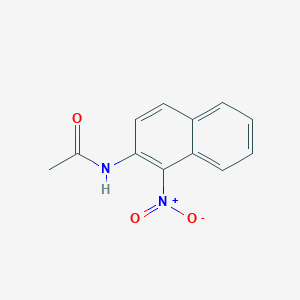
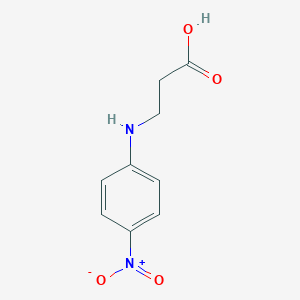
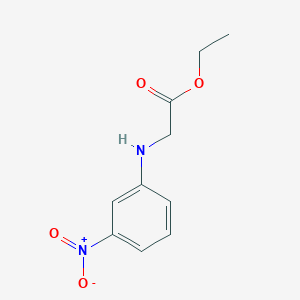
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
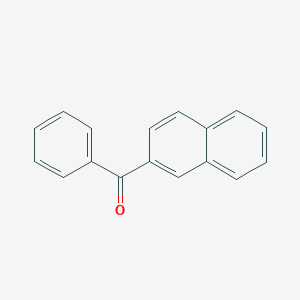
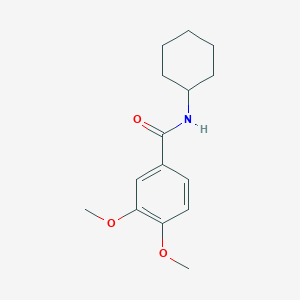
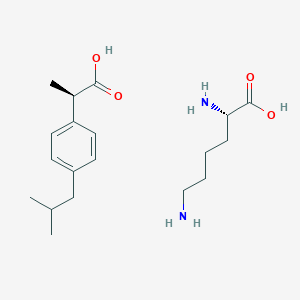
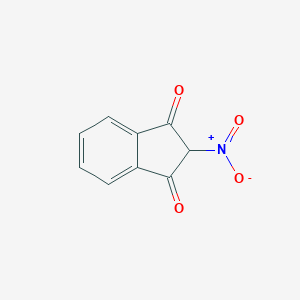
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![[(2,5-Dichlorophenyl)thio]acetic acid](/img/structure/B181563.png)
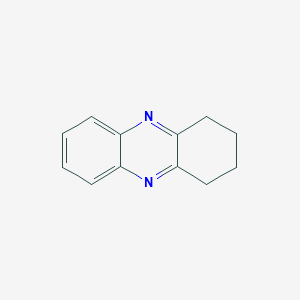
![7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole](/img/structure/B181567.png)
